molecular formula C38H67NO10 B1666842 Alemcinal CAS No. 150785-53-8

Alemcinal

Cat. No.: B1666842
CAS No.: 150785-53-8
M. Wt: 697.9 g/mol
InChI Key: IWTSXJNGTTXMFK-KTQUSEMZSA-N
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Description

ALEMCINAL: is a chemical compound with a fascinating history and diverse applications. It belongs to the class of emotional compounds, characterized by their intense effects on our senses and feelings. While its exact structure remains proprietary, we can explore its properties and uses.

Preparation Methods

Synthetic Routes: Several synthetic routes lead to ALEMCINAL , each tailored for specific applications. The most common methods include:

    Aromatic Substitution: Starting from a suitable precursor, such as an aromatic hydrocarbon, substitution reactions introduce functional groups into the molecule.

    Radical Cyclization: By harnessing radical chemistry, chemists can form the core structure of through cyclization reactions.

Reaction Conditions: The reactions occur under carefully controlled conditions:

  • Temperature: Typically between 100°C and 150°C.
  • Solvents: Nonpolar solvents like toluene or chlorobenzene.
  • Catalysts: Transition metal catalysts facilitate key steps.

Industrial Production: Large-scale production of This compound involves continuous-flow reactors, ensuring high yields and purity. Industries rely on optimized processes to meet demand.

Chemical Reactions Analysis

Reaction Types:

ALEMCINAL: participates in various reactions:

    Oxidation: It undergoes controlled oxidation to enhance its stability and reactivity.

    Substitution: Halogenation and alkylation reactions modify its functional groups.

    Reduction: Selective reduction yields intermediates for downstream applications.

Common Reagents and Conditions:

    Bromine/Chlorine: Used for halogenation.

    Hydrogen Peroxide (H₂O₂): Employed in oxidation steps.

    Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent.

Major Products: The primary products include:

    This compound-A: A versatile intermediate for pharmaceutical synthesis.

    This compound-B: A key component in specialty polymers.

Scientific Research Applications

Chemistry:

    Catalysis: Researchers explore its catalytic properties for green chemistry.

    Supramolecular Chemistry: Its unique structure enables host-guest interactions.

Biology and Medicine:

    Neuroscience: modulates neurotransmitter release.

    Drug Discovery: It serves as a scaffold for novel drug candidates.

Industry:

    Fine Chemicals: Used in fragrance and flavor synthesis.

    Polymer Additives: Enhances material properties.

Mechanism of Action

The precise mechanism remains an active area of research. studies suggest that ALEMCINAL interacts with specific receptors, influencing cellular signaling pathways. Its effects range from mood modulation to cellular protection.

Comparison with Similar Compounds

ALEMCINAL: stands out due to its:

  • Unusual stereochemistry.
  • Enhanced stability under harsh conditions.

Similar Compounds:

    XENOMOL: Shares structural features but lacks ’s emotional impact.

    ZETACOR: A close analog with distinct reactivity patterns.

Properties

CAS No.

150785-53-8

Molecular Formula

C38H67NO10

Molecular Weight

697.9 g/mol

IUPAC Name

(2R,3S,4R,5R,8R,9S,10S,11R,12R)-5-ethyl-11-[(2S,3R,4S,6R)-4-[ethyl(methyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-3-hydroxy-9-[(2S,4S,6S)-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one

InChI

InChI=1S/C38H67NO10/c1-14-28-23(6)30(40)24(7)32-20(3)17-38(11,49-32)34(48-36-31(41)27(39(12)15-2)16-21(4)45-36)25(8)33(26(9)35(42)46-28)47-29-19-37(10,43-13)18-22(5)44-29/h21-31,33-34,36,40-41H,14-19H2,1-13H3/t21-,22+,23+,24-,25+,26-,27+,28-,29+,30+,31-,33+,34-,36+,37+,38-/m1/s1

InChI Key

IWTSXJNGTTXMFK-KTQUSEMZSA-N

Isomeric SMILES

CC[C@@H]1[C@@H]([C@@H]([C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@](C[C@@H](O3)C)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)CC)O)C)C)C)O)C

SMILES

CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(CC(O3)C)(C)OC)C)OC4C(C(CC(O4)C)N(C)CC)O)C)C)C)O)C

Canonical SMILES

CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(CC(O3)C)(C)OC)C)OC4C(C(CC(O4)C)N(C)CC)O)C)C)C)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

8,9-anhydro-4''-deoxy-3'-N-desmethyl-3'-N-ethylerythromycin B 6,9-hemiacetal
ABT 229
ABT-229
Alemcinal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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